molecular formula C18H26N2O B4539071 N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethylcyclohexyl)urea

N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethylcyclohexyl)urea

Cat. No. B4539071
M. Wt: 286.4 g/mol
InChI Key: VYDWZIVOXNIRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethylcyclohexyl)urea is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethylcyclohexyl)urea is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate. It has also been shown to have an effect on the immune system by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethylcyclohexyl)urea has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been found to have anticonvulsant properties and may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethylcyclohexyl)urea in lab experiments is its unique chemical structure, which allows for the study of its mechanism of action and potential therapeutic applications. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethylcyclohexyl)urea. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the study of the compound's potential in the treatment of other neurodegenerative diseases such as Huntington's disease. Additionally, the compound's potential in the treatment of pain and inflammation in human clinical trials should be explored.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethylcyclohexyl)urea has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(4-ethylcyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-2-13-6-9-16(10-7-13)19-18(21)20-17-11-8-14-4-3-5-15(14)12-17/h8,11-13,16H,2-7,9-10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDWZIVOXNIRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NC(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(4-ethylcyclohexyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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